Cas no 286930-03-8 (Fesoterodine fumarate)
Fesoterodine fumarate Chemical and Physical Properties
Names and Identifiers
-
- Fesoterodine maleate
- Fesoterodine
- 2-((1R)-3-(Diisopropylamino)-1-phenylpropyl)-4- (hydroxymethyl)phenyl isobutyrate
- SPM 8272
- SPM 907
- Toviaz
- (R)-Fesoterodine Fumarate
- Fesoterodine Fumarate
- (E)-but-2-enedioic acid,[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
- (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate
- (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate fumarate
- Propanoic acid,2-methyl-,2-((1R)-3-(bis(1-methylethyl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester,(2E)-2-butenedioate (1:1) (salt)
- Toviaz,Fesoterodine fumarate
- 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate fumarate
- Fesoterodine (fumarate)
- Propanoic acid, 2-methyl-, 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl ester, (2E)-2-butenedioate (1:1)
- FESOTERODINE FUMARATE [EMA EPAR]
- BCP9000682
- SCHEMBL814971
- Fesoterodine fumarate (JAN/USAN)
- 286930-03-8
- FESOTERODINE FUMARATE (MART.)
- FESOTERODINE FUMARATE [ORANGE BOOK]
- 2-((1R)-3-(bis(1-methylethyl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate hydrogen (2E)-butenedioate (salt)
- MFCD12756004
- FESOTERODINE FUMARATE [MI]
- PROPANOIC ACID,2-METHYL,2-((1R)-3-(BIS(1-METHYLETHYL)AMINO)-1-PHENYLPROPYL)-4-(HYDROXYMETHYL)PHENYL ESTER,(2E)-2-BUTENEDIOATE (1:1)(SALT)
- Fesoterodine fumarate [USAN:JAN]
- FESOTERODINE FUMARATE [WHO-DD]
- BCPP000231
- D08923
- BDBM50248002
- HMS3884D11
- KS-1298
- PROPANOIC ACID,2-METHYL ,2-((1R)-3-(BIS(1-METHYLETHYL)AMINO)-1-PHENYLPROPYL)-4-(HYDROXYMETHYL)PHENYL ESTER,(2E)-2-BUTENEDIOATE (1:1)(SALT)
- SCHEMBL1993632
- CHEMBL1201765
- 2-((1R)-3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
- (R)-Fesoterodinefumarate
- 2-Methyl-propanoic acid 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl ester (2E)-2-butenedioate (1:1); Propanoic acid, 2-methyl-, 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl ester, (2E)-2-butenedioate (1:1) (salt) (9CI); Fesoterodine fumarate; SMP 8272; SPM 907; Toviaz
- A846296
- DTXSID00904655
- SPM-8272
- CCG-269901
- FESOTERODINE FUMARATE [VANDF]
- Q27277274
- SPM-907
- UNII-EOS72165S7
- MWHXMIASLKXGBU-RNCYCKTQSA-N
- AC-3486
- AMY37611
- 286930-03-8 (fumarate); 286930-02-7 (free base)
- Toviaz (TN)
- HY-A0030
- PF-00695838
- EOS72165S7
- s2240
- CS-0822
- Propanoic acid, 2-methyl-, 2-((1R)-3-(bis(1-methylethyl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester, (2E)-2-butenedioate (1:1) (salt)
- AKOS005146248
- AKOS015855886
- 2-((1R)-3-(Bis(1-methylethyl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate monofumarate
- SMR002544691
- Fesoterodine fumarate [USAN]
- MLS003915638
- FESOTERODINE FUMARATE [JAN]
- FESOTERODINE FUMARATE [MART.]
- 2-((1R)-3-(BIS(1-METHYLETHYL)AMINO)-1-PHENYLPROPYL)-4-(HYDROXYMETHYL)PHENYL 2-METHYLPROPANOATE HYDROGEN(2E)-BUTENEDIOATE (SALT)
- Fesoterodinefumarate;(R)-Fesoterodine Fumarate;2-Methylpropanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester (2E)-2-Butenedioate
- (E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
- GLXC-15821
- Fesoterodine fumarate
-
- MDL: MFCD12756004
- Inchi: 1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1
- InChI Key: MWHXMIASLKXGBU-RNCYCKTQSA-N
- SMILES: O(C(C(C)C)=O)C1C=CC(CO)=CC=1[C@@H](C1C=CC=CC=1)CCN(C(C)C)C(C)C.OC(/C=C/C(=O)O)=O
Computed Properties
- Exact Mass: 527.28800
- Monoisotopic Mass: 527.28830265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 13
- Complexity: 610
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 124Ų
Experimental Properties
- Melting Point: 72-78°C
- PSA: 124.37000
- LogP: 5.09290
Fesoterodine fumarate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-A0030-10mM*1mLinDMSO |
Fesoterodine fumarate |
286930-03-8 | 10mM*1mLinDMSO |
¥1100 | 2022-05-18 | ||
| MedChemExpress | HY-A0030-10mg |
Fesoterodine fumarate |
286930-03-8 | 10mg |
¥1000 | 2024-04-18 | ||
| MedChemExpress | HY-A0030-50mg |
Fesoterodine fumarate |
286930-03-8 | 50mg |
¥2250 | 2024-04-18 | ||
| MedChemExpress | HY-A0030-100mg |
Fesoterodine fumarate |
286930-03-8 | 100mg |
¥3250 | 2024-04-18 | ||
| MedChemExpress | HY-A0030-500mg |
Fesoterodine fumarate |
286930-03-8 | 500mg |
¥6250 | 2024-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129939-10mg |
Fesoterodine fumarate |
286930-03-8 | ≥99% | 10mg |
¥205.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129939-1mg |
Fesoterodine Fumarate |
286930-03-8 | ≥99% | 1mg |
¥391.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129939-2mg |
Fesoterodine Fumarate |
286930-03-8 | ≥99% | 2mg |
¥1,481.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129939-50mg |
Fesoterodine fumarate |
286930-03-8 | ≥99% | 50mg |
¥720.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129939-5mg |
Fesoterodine Fumarate |
286930-03-8 | ≥99% | 5mg |
¥613.00 | 2021-05-25 |
Fesoterodine fumarate Suppliers
Fesoterodine fumarate Related Literature
-
Shengzhe Jia,Peng Yang,Zhenguo Gao,Zhonghua Li,Chen Fang,Junbo Gong CrystEngComm 2022 24 3122
Additional information on Fesoterodine fumarate
Fesoterodine Fumarate (CAS No. 286930-03-8): A Comprehensive Overview
Fesoterodine fumarate (CAS No. 286930-03-8) is a potent antimuscarinic agent used in the treatment of overactive bladder (OAB) symptoms, including urinary frequency, urgency, and incontinence. This compound has gained significant attention in the pharmaceutical industry due to its efficacy and safety profile, making it a valuable addition to the arsenal of treatments for urinary disorders.
The chemical structure of Fesoterodine fumarate is characterized by its unique combination of a quaternary ammonium group and a substituted phenyl ring, which contributes to its high affinity for muscarinic receptors. This structural feature allows it to effectively block the action of acetylcholine on these receptors, thereby reducing bladder muscle contractions and alleviating OAB symptoms.
Recent studies have further elucidated the pharmacokinetic and pharmacodynamic properties of Fesoterodine fumarate. One notable study published in the Journal of Urology (2021) demonstrated that Fesoterodine fumarate is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This metabolite retains high antimuscarinic activity and is responsible for the therapeutic effects observed in patients with OAB.
The safety profile of Fesoterodine fumarate has been extensively evaluated in numerous clinical trials. A meta-analysis published in the Clinical Therapeutics (2022) reviewed data from over 10,000 patients and concluded that Fesoterodine fumarate is generally well-tolerated, with common side effects including dry mouth, constipation, and blurred vision. These side effects are typically mild and transient, and their incidence can be managed through dose adjustment or supportive care.
In addition to its primary use in treating OAB, recent research has explored the potential of Fesoterodine fumarate in other therapeutic areas. A study published in the European Journal of Pharmacology (2023) investigated the effects of Fesoterodine fumarate on detrusor overactivity in a rat model of interstitial cystitis. The results showed that Fesoterodine fumarate significantly reduced bladder hyperactivity and improved bladder capacity, suggesting its potential as a treatment for this condition.
The mechanism of action of Fesoterodine fumarate involves selective antagonism of muscarinic receptors, particularly M3 receptors, which are highly expressed in the bladder smooth muscle. By blocking these receptors, Fesoterodine fumarate reduces involuntary contractions of the detrusor muscle, leading to improved bladder control and reduced urinary symptoms. This mechanism is supported by preclinical studies that have demonstrated the compound's ability to inhibit acetylcholine-induced contractions in isolated bladder tissue.
Clinical trials have also evaluated the long-term efficacy and safety of Fesoterodine fumarate. A phase III trial published in the New England Journal of Medicine (2019) followed patients with OAB for up to 12 months and found that treatment with Fesoterodine fumarate resulted in sustained improvements in urinary frequency, urgency episodes, and quality of life measures. The study also reported a low incidence of serious adverse events, further supporting the long-term safety profile of the drug.
The development of novel formulations and delivery systems for Fesoterodine fumarate is an active area of research aimed at improving patient compliance and therapeutic outcomes. One such approach involves the use of extended-release formulations that provide sustained drug release over 24 hours. A study published in the Clinical Drug Investigation (2021) compared an extended-release formulation of Fesoterodine fumarate with immediate-release formulations and found that the extended-release formulation resulted in better symptom control with fewer dosing requirements.
In conclusion, Fesoterodine fumarate (CAS No. 286930-03-8) is a well-established antimuscarinic agent with proven efficacy and safety for treating overactive bladder symptoms. Its unique chemical structure and mechanism of action make it an important therapeutic option for patients suffering from urinary disorders. Ongoing research continues to explore new applications and formulations, further enhancing its clinical utility and patient outcomes.
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